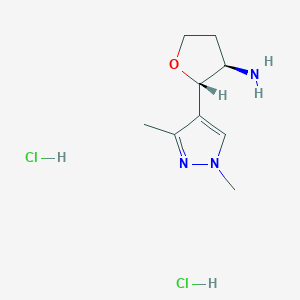

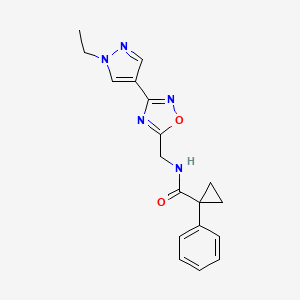

![molecular formula C19H19N3O2S B2917292 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide CAS No. 941883-11-0](/img/structure/B2917292.png)

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide” is a chemical compound with the molecular formula C19H16N4O2 . It is a derivative of 1,3,4-oxadiazole, a heterocycle that is known to possess a wide range of pharmacological activities .

Synthesis Analysis

The synthesis of similar compounds involves the conversion of an acetate to the corresponding acid hydrazide by hydrazine hydrate in ethanol. The reflux of acid hydrazide with carbon disulfide results in the formation of a 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol. Different electrophiles are synthesized by the reaction of respective anilines and 2-bromoacetylbromide in an aqueous medium. The targeted bi-heterocyclic compounds are synthesized by stirring nucleophilic 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol with different acetamides electrophiles in DMF using LiH as base and activator .Molecular Structure Analysis

The molecular structure of this compound includes a 1,3,4-oxadiazole ring attached to a 2,5-dimethylphenyl group and a 4-methylsulfanylphenyl group through an acetamide linkage .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the conversion of an acetate to an acid hydrazide, the formation of a 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol through reflux with carbon disulfide, and the formation of the final compound through a reaction with different acetamides electrophiles .Physical and Chemical Properties Analysis

The molecular weight of this compound is 332.35594 . Other physical and chemical properties are not available in the retrieved resources.科学的研究の応用

Computational and Pharmacological Potentials

Research has explored the computational and pharmacological potentials of heterocyclic 1,3,4-oxadiazole and pyrazole derivatives for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies have shown that specific derivatives exhibit moderate to high affinity towards various biological targets, indicating their potential in drug discovery and therapeutic applications (Faheem, 2018).

Synthesis and Characterization

Another facet of research on 1,3,4-oxadiazole derivatives involves their synthesis and characterization, leading to findings on their biological screenings. For instance, the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives has been explored, demonstrating their activity against acetylcholinesterase, an enzyme involved in neurodegenerative diseases (Rehman et al., 2013).

Antimicrobial and Hemolytic Activity

The antimicrobial and hemolytic activity of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives has been investigated, revealing that certain compounds within this class exhibit active antimicrobial properties against selected microbial species and show promise for further biological screening and application trials (Gul et al., 2017).

Biological Studies of Oxadiazole Derivatives

Studies also delve into the crystal structure, Hirshfeld surfaces, and biological activities of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives. These compounds exhibit significant antibacterial and potent antioxidant activity, contributing valuable insights into the design of new therapeutic agents (Karanth et al., 2019).

作用機序

特性

IUPAC Name |

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c1-12-4-5-13(2)16(10-12)18-21-22-19(24-18)20-17(23)11-14-6-8-15(25-3)9-7-14/h4-10H,11H2,1-3H3,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEFRGTSWTYWOEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B2917213.png)

![N1-(2,4-difluorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2917214.png)

![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2917216.png)

![5-((3,5-Dimethylpiperidin-1-yl)(2-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2917221.png)

![N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2917224.png)

![8-(sec-butyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2917225.png)

![5-Bromo-1-[(3,4-difluorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2917228.png)

![2-(2-ethoxy-2-oxoethyl)sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2917232.png)